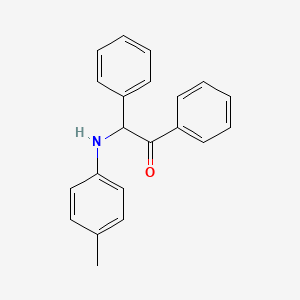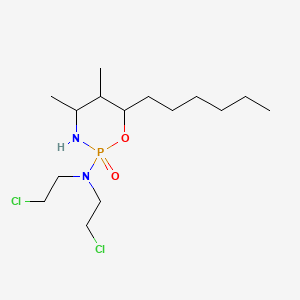
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, a formyl group, and a chloroacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-tert-butyl-6-formylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroacetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding amides or thioamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amine in the presence of a base such as sodium hydroxide in an organic solvent like ethanol.
Major Products Formed
Oxidation: 2-tert-Butyl-6-formylbenzoic acid.
Reduction: 2-tert-Butyl-6-hydroxymethylphenyl-2-chloroacetamide.
Substitution: N-(2-tert-Butyl-6-formylphenyl)-2-aminoacetamide.
Aplicaciones Científicas De Investigación
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
Mecanismo De Acción
The mechanism of action of N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The chloroacetamide moiety can also participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-tert-Butyl-6-hydroxyphenyl)-2-chloroacetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-(2-tert-Butyl-6-methylphenyl)-2-chloroacetamide: Similar structure but with a methyl group instead of a formyl group.
N-(2-tert-Butyl-6-aminophenyl)-2-chloroacetamide: Similar structure but with an amino group instead of a formyl group.
Uniqueness
N-(2-tert-Butyl-6-formylphenyl)-2-chloroacetamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group, formyl group, and chloroacetamide moiety makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
77485-57-5 |
|---|---|
Fórmula molecular |
C13H16ClNO2 |
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
N-(2-tert-butyl-6-formylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)10-6-4-5-9(8-16)12(10)15-11(17)7-14/h4-6,8H,7H2,1-3H3,(H,15,17) |
Clave InChI |
JSTMCYADNQGPPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC(=C1NC(=O)CCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


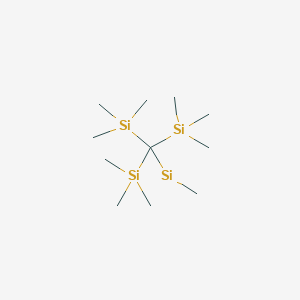

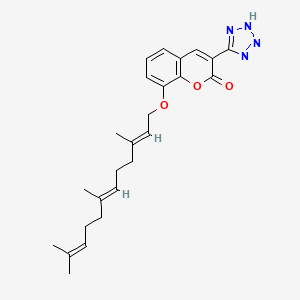

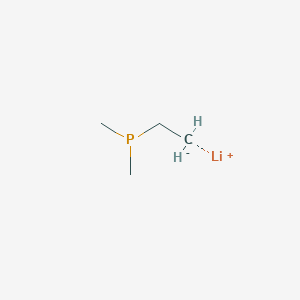
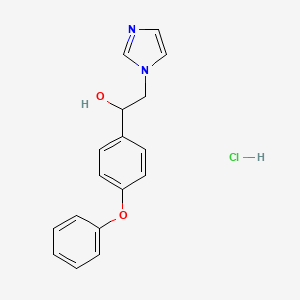
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)
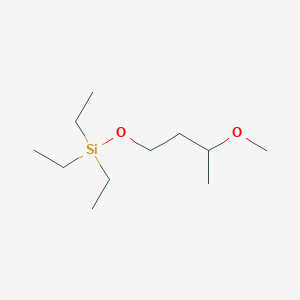

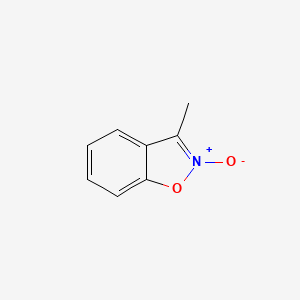
methanone](/img/structure/B14437166.png)
